(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a heterobicyclic compound with significant pharmacological potential. This compound is part of the octahydro-2H-pyrazino[1,2-a]pyrazine family, which has been extensively studied for its pharmacophoric properties .
準備方法
The synthesis of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves several steps. One of the most efficient methods is a serendipitous one-pot synthesis, which involves the displacement of a nitro group during a nitro-Mannich reaction . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. Other methods include multi-step syntheses starting from various precursors such as ethyl 1,4-dibenzylpiperazine-2-carboxylate .
化学反応の分析
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitro-Mannich reagents, HBr for detosylation, and other specific reagents depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound, which can be further modified for specific pharmacological applications .
科学的研究の応用
This compound has been extensively investigated in medicinal chemistry for its potential as a pharmacophore. It has been studied as a putative β-turn mimetic and as a 5-HT2C receptor agonist . Additionally, derivatives of this compound have been patented as IgE inhibitors and have shown inhibitory activity against renal outer medullary potassium channels, ubiquitin-specific peptidase 30, and the lung adenocarcinoma-related mutant oncogene KRASG12C .
作用機序
The mechanism of action of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets such as the 5-HT2C receptor, renal outer medullary potassium channels, and ubiquitin-specific peptidase 30 . These interactions lead to various pharmacological effects, including inhibition of IgE and modulation of potassium channels, which are crucial for its therapeutic potential .
類似化合物との比較
Similar compounds in the octahydro-2H-pyrazino[1,2-a]pyrazine family include derivatives with different substituents on the pyrazine ring. These compounds share similar pharmacophoric properties but differ in their specific pharmacological activities and targets . The uniqueness of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione lies in its specific interactions with the 5-HT2C receptor and its potential as an IgE inhibitor .
特性
分子式 |
C12H18N2O2 |
---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10-/m1/s1 |
InChIキー |
DVUOUKHMQDFLFQ-NXEZZACHSA-N |
異性体SMILES |
C1CCN2[C@H](C1)C(=O)N3CCCC[C@@H]3C2=O |
正規SMILES |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。